1,10-Dodecanediol
Overview
Description
1,10-Dodecanediol is an organic compound with the chemical formula C12H26O2. It is a colorless or white solid substance with a special alcohol odor. This compound is soluble in water and various organic solvents. It is primarily used in the synthesis of pharmaceuticals, advanced coatings, lubricants, detergents, surfactants, adhesives, and initiators .
Preparation Methods
1,10-Dodecanediol can be synthesized through several methods:
Esterification and Hydrogenation: One method involves the esterification of dodecanedioic acid with n-hexanol to obtain dihexyl dodecanedioic acid, followed by hydrogenation reduction to produce this compound.
Oxidation and Grignard Reaction: Another method involves the oxidation of 1,10-dichlorododecane, followed by reaction with magnesium to form a Grignard reagent, and subsequent reaction with water.
Chemical Reactions Analysis
1,10-Dodecanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanedioic acid.
Reduction: It can be reduced to form dodecane.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common reagents and conditions used in these reactions include hydrogen for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. The major products formed from these reactions include dodecanedioic acid, dodecane, and halogenated derivatives .
Scientific Research Applications
1,10-Dodecanediol has several scientific research applications:
Chemistry: It is used as an intermediate in the production of polyesters and other polymers.
Biology: It is used in the synthesis of various biological molecules and as a building block for complex organic compounds.
Medicine: It is used in the synthesis of pharmaceuticals and as a component in drug delivery systems.
Industry: It is used in the production of advanced coatings, lubricants, detergents, surfactants, adhesives, and initiators .
Mechanism of Action
The mechanism of action of 1,10-dodecanediol involves its interaction with various molecular targets and pathways. It acts as a building block for the synthesis of complex organic molecules, which can then interact with specific enzymes, receptors, and other molecular targets in biological systems. The exact pathways and targets depend on the specific application and the molecules synthesized from this compound .
Comparison with Similar Compounds
1,10-Dodecanediol is similar to other long-chain diols such as 1,10-decanediol, 1,12-dodecanediol, and 1,14-tetradecanediol. it is unique in its specific chain length and the properties it imparts to the molecules synthesized from it. For example, 1,10-decanediol has a shorter chain length and different solubility properties compared to this compound .
Similar compounds include:
- 1,10-Decanediol
- 1,12-Dodecanediol
- 1,14-Tetradecanediol
- 1,16-Hexadecanediol
These compounds share similar chemical properties but differ in their chain lengths and specific applications.
Properties
IUPAC Name |
dodecane-1,10-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-2-12(14)10-8-6-4-3-5-7-9-11-13/h12-14H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWELVAFPJUDDFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCCCCCCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885774 | |
Record name | 1,10-Dodecanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39516-27-3 | |
Record name | 1,10-Dodecanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39516-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,10-Dodecanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,10-Dodecanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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